Ammonium trihydrogen disulphate

Description

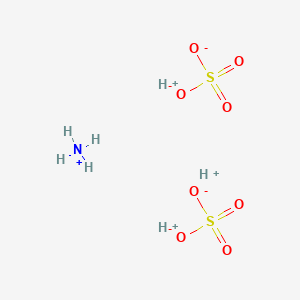

Ammonium trihydrogen disulphate (CAS: 13775-30-9) is an inorganic ammonium salt with the molecular formula (NH₄)₃H(SO₄)₂, derived from sulfuric acid (H₂SO₄) through partial neutralization by ammonia . It is structurally characterized by three ammonium cations (NH₄⁺), one hydrogen ion (H⁺), and two sulfate anions (SO₄²⁻), forming a crystalline solid under standard conditions. This compound is notable for its role in industrial catalysis and as a precursor in synthesizing specialty chemicals.

Properties

CAS No. |

35089-90-8 |

|---|---|

Molecular Formula |

H7NO8S2 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

azanium;hydron;disulfate |

InChI |

InChI=1S/H3N.2H2O4S/c;2*1-5(2,3)4/h1H3;2*(H2,1,2,3,4) |

InChI Key |

SCAIJDFUIDBVKD-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].[H+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium trihydrogen disulphate can be synthesized through the reaction of sulfuric acid with ammonium sulfate. The reaction typically involves the following steps:

Mixing: Ammonium sulfate is dissolved in water to form a solution.

Addition of Sulfuric Acid: Concentrated sulfuric acid is slowly added to the ammonium sulfate solution while stirring.

Crystallization: The solution is then allowed to cool, leading to the crystallization of this compound.

The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously mixed and the product is crystallized and separated. The process is optimized to ensure high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Ammonium trihydrogen disulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium persulfate.

Reduction: It can be reduced to form ammonium sulfate and sulfur dioxide.

Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

Substitution: Various organic reagents can be used depending on the desired product.

Major Products Formed

Oxidation: Ammonium persulfate.

Reduction: Ammonium sulfate and sulfur dioxide.

Substitution: Various substituted ammonium salts.

Scientific Research Applications

Ammonium trihydrogen disulphate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the preparation of buffer solutions and as a pH regulator.

Medicine: It is used in the formulation of certain pharmaceuticals.

Industry: It is used in the production of fertilizers, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium trihydrogen disulphate involves its strong acidic properties. It can donate protons (H⁺ ions) to various chemical species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ammonium trihydrogen disulphate with structurally or functionally related ammonium salts, focusing on molecular composition, physicochemical properties, and applications:

*Calculated based on formula.

Key Findings:

Structural Complexity : this compound contains multiple ammonium ions, distinguishing it from simpler salts like ammonium dihydrogen phosphate. This complexity may enhance its catalytic activity in multicomponent reactions, as seen in triethylammonium hydrogen sulfate analogs .

Solubility Trends : While solubility data for this compound are unavailable, ammonium dihydrogen phosphate exhibits high aqueous solubility (368 g/L), attributed to its ionic dissociation and hydrogen-bonding capacity . In contrast, ammonium diphosphate hydrolyzes in water, limiting its stability in aqueous media .

Industrial Relevance : Tetrabutylammonium bisulfate shares functional similarities as a phase-transfer catalyst but differs in organic solubility due to its bulky alkyl chains . This compound’s applications likely align with sulfuric acid derivatives, such as in sulfonation or acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.